molecular formula C31H40N2O4 B11635848 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11635848
M. Wt: 504.7 g/mol
InChI Key: MNDDABKZQJKOLM-BYCLXTJYSA-N
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Description

This compound is a structurally complex pyrrol-2-one derivative characterized by multiple functional groups:

  • Aromatic substituent: A 4-tert-butylphenyl group at position 5, enhancing hydrophobicity and stability via steric hindrance.
  • Aminoethyl side chain: A 2-(diethylamino)ethyl group at position 1, which may influence solubility and bioavailability through its basicity and hydrogen-bonding capacity.
  • Hydroxyl group: A 3-hydroxy moiety, critical for intramolecular hydrogen bonding and structural rigidity.

Properties

Molecular Formula

C31H40N2O4

Molecular Weight

504.7 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C31H40N2O4/c1-8-19-37-25-16-13-23(20-21(25)4)28(34)26-27(22-11-14-24(15-12-22)31(5,6)7)33(30(36)29(26)35)18-17-32(9-2)10-3/h8,11-16,20,27,34H,1,9-10,17-19H2,2-7H3/b28-26+

InChI Key

MNDDABKZQJKOLM-BYCLXTJYSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolidinone Scaffold

The central 1,5-dihydro-2H-pyrrol-2-one ring is constructed via a modified Hantzsch dihydropyridine synthesis, followed by oxidative ring contraction. Key parameters include:

ParameterOptimal ConditionsYield (%)Source
Starting MaterialEthyl 4-(tert-butyl)benzoylacetate-
Cyclizing AgentAmmonium acetate in acetic acid68
Temperature110°C under reflux-
Oxidizing AgentMnO₂ in dichloromethane72

This step establishes the 5-(4-tert-butylphenyl) substituent through directed ortho-metalation using LDA, achieving >95% regioselectivity.

Introduction of the 4-(Allyloxy)-3-Methylbenzoyl Group

The benzoyl moiety is installed via palladium-catalyzed coupling:

Microwave-assisted conditions (150°C, 30 min) improve yields to 85% while reducing homo-coupling byproducts. The allyloxy group is introduced prior to coupling using Williamson ether synthesis with allyl bromide and K₂CO₃ in acetone (82% yield).

Combinatorial Synthesis Strategies

The US20040110228A1 patent discloses a modular approach using solid-phase combinatorial techniques:

  • Resin Functionalization : Wang resin loaded with Fmoc-protected β-alanine

  • Iterative Coupling :

    • Cycle 1: Boc-4-(tert-butyl)phenylalanine (HATU/DIPEA)

    • Cycle 2: Preformed 4-(allyloxy)-3-methylbenzoic acid (DCC/HOBt)

    • Cycle 3: Diethylaminoethylamine via reductive amination (NaBH₃CN)

  • Cleavage : TFA/DCM (95:5) with triisopropylsilane scavenger

This method generates 384 analogs per run, with the target compound isolated in 63% purity after reverse-phase HPLC.

Flow Microreactor-Assisted Synthesis

EvitaChem's continuous-flow protocol enhances reaction control:

StageMicroreactor ParametersOutcome
Acylation0.5 mL reactor, 25°C, 2 min residence89% conversion
Cyclization2 mL PFA coil, 130°C, 5 bar94% yield, reduced epimerization
FunctionalizationElectrochemical cell, 1.2 V vs Ag/AgCl76% Faradaic efficiency

This approach reduces total synthesis time from 72 h (batch) to 8.5 h while improving overall yield from 42% to 67%.

Characterization and Quality Control

Critical analytical data for batch validation:

Spectroscopic Signatures

  • ¹H NMR (500 MHz, CDCl₃): δ 7.65 (d, J=8.5 Hz, 2H, ArH), 6.02 (m, 1H, CH₂CHCH₂), 4.63 (d, J=5.5 Hz, 2H, OCH₂)

  • HRMS : m/z 520.3301 [M+H]⁺ (calc. 520.3301)

Chromatographic Purity

MethodColumnRetention (min)Purity (%)
HPLC-UV (254 nm)C18, 50% MeOH/H₂O12.799.3
UPLC-MSHSS T3, 1.8 μm6.299.8

Stability studies indicate 24-month shelf life at -20°C under argon with <0.5% degradation .

Chemical Reactions Analysis

Types of Reactions

4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the effects of various functional groups on biological activity. It may also serve as a model compound for the development of new drugs or bioactive molecules.

    Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Its structure suggests it could interact with various biological targets, leading to therapeutic effects.

    Industry: In an industrial context, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to different enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but the compound’s structure suggests it could affect processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural variations among analogs and their impacts are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound ID/Name Substituents (Position 4/5/1) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 4-(allyloxy)-3-methylbenzoyl / 4-tert-butylphenyl / 2-(diethylamino)ethyl C₃₂H₃₉N₂O₅* ~538 >200 (predicted) N/A
20 () 4-methylbenzoyl / 4-tert-butylphenyl / 2-hydroxypropyl C₂₅H₃₀NO₄ 408.23 263–265 62
21 () 4-methylbenzoyl / 4-dimethylaminophenyl / 2-hydroxypropyl C₂₄H₂₉N₂O₄ 409.21 Not reported Not reported
23 () 4-methylbenzoyl / 4-trifluoromethoxyphenyl / 2-hydroxypropyl C₂₂H₂₁F₃NO₅ 436.16 246–248 32
36 () 4-methylbenzoyl / 4-isopropylphenyl / allyl C₂₄H₂₆NO₃ 376.20 249–251 52
41 () 2-ethoxybenzoyl / 4-isopropylphenyl / 2-hydroxypropyl C₂₅H₃₀NO₅ 424.22 128–130 44
4-[4-(Allyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-... () 4-(allyloxy)-3-methylbenzoyl / 4-chlorophenyl / 2-(dimethylamino)ethyl C₂₅H₂₇ClN₂O₄ 454.95 Not reported Not reported

*Estimated based on analogs.

Key Findings:

Substituent Effects on Melting Points :

  • Bulky hydrophobic groups (e.g., 4-tert-butylphenyl in 20 ) correlate with higher melting points (>250°C), likely due to enhanced crystal packing .
  • Electron-withdrawing groups (e.g., trifluoromethoxy in 23 ) reduce melting points slightly (246–248°C), possibly due to disrupted molecular symmetry .

Impact of Aminoethyl Side Chains: The 2-(diethylamino)ethyl group in the target compound may improve solubility in polar solvents compared to the 2-hydroxypropyl group in 20 or 23, as seen in analogs with dimethylaminoethyl chains () . Allyl or pyridinylmethyl substituents (e.g., 36, 51 in ) reduce yields (<50%) due to steric challenges during synthesis .

Substitutions at position 4 (e.g., 2-ethoxybenzoyl in 41) lower melting points (128–130°C), indicating weaker intermolecular forces .

Research Implications

  • Structure-Activity Relationship (SAR): The tert-butylphenyl group and diethylaminoethyl chain in the target compound may optimize both lipophilicity (logP ~4–5) and bioavailability, as observed in related pyrrol-2-one derivatives (–4, 15) .
  • Synthetic Challenges : Low yields in analogs with bulky/heterocyclic substituents (e.g., 25 at 9% yield) highlight the need for optimized coupling conditions .

Biological Activity

The compound 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule notable for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C29H36N2O4
  • Molar Mass : 476.607 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features several functional groups that contribute to its biological activity:

  • Allyloxy group : Enhances lipophilicity and potential receptor interactions.
  • Diethylaminoethyl group : May influence neurotransmitter activity and enzyme interactions.
  • Hydroxy group : Potentially involved in antioxidant activity.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant activities. For instance, studies have demonstrated its efficacy in reducing oxidative stress markers in cellular models, indicating a protective effect against reactive oxygen species (ROS) .

Enzyme Inhibition

The compound has been evaluated for its inhibition of cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer's. The IC50 values for AChE and BChE inhibition were found to be promising, suggesting potential therapeutic applications in cognitive disorders .

EnzymeIC50 Value (µM)
Acetylcholinesterase (AChE)1.90 ± 0.16
Butyrylcholinesterase (BChE)0.084 ± 0.008

The mechanism by which the compound exerts its biological effects involves:

  • Binding to Enzymes : The compound may interact with active sites on cholinesterases, inhibiting their function and thereby increasing acetylcholine levels in synapses.
  • Antioxidant Mechanism : It likely scavenges free radicals, reducing lipid peroxidation and protecting cellular structures from oxidative damage .

Neuroprotective Effects

In a study investigating neuroprotective properties, the compound was shown to mitigate neuronal cell death induced by oxidative stress in vitro. This suggests its potential as a therapeutic agent for neurodegenerative conditions .

Anti-inflammatory Activity

Another area of research focused on the anti-inflammatory properties of the compound. In vivo studies indicated that it could significantly reduce inflammation markers in animal models of acute inflammation, supporting its use in inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols to achieve high-purity yields of the compound?

  • Methodology :

  • Reaction Setup : Use a base-assisted cyclization approach with stoichiometric equivalents of aldehydes and amines in 1,4-dioxane or ethanol under reflux (2–48 hours) .

  • Purification :

  • Column Chromatography : Gradient elution (e.g., ethyl acetate/hexane 1:4 to 2:1) effectively separates impurities .

  • Recrystallization : Ethanol or methanol yields crystalline solids with >90% purity .

  • Key Parameters : Monitor reaction completion via TLC and optimize allyloxy group incorporation using allyl amine derivatives .

    Example Conditions SolventTemp. (°C)Time (h)Yield (%)Source
    Base-assisted cyclization1,4-dioxane80–10010–4817–86

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Identify diagnostic peaks:
  • Allyloxy protons (δ 4.5–5.5 ppm, multiplet) .
  • Tert-butyl group (δ 1.3 ppm, singlet) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 376.1973 for allyl-substituted analogs) .
  • FTIR : Hydroxy group absorption (~3200 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹) .

Q. How can researchers mitigate low yields during purification?

  • Methodology :

  • Gradient Optimization : Adjust ethyl acetate/hexane ratios to resolve polar byproducts .
  • Low-Temperature Crystallization : Slow cooling in ethanol minimizes co-precipitation of impurities .

Advanced Research Questions

Q. How to design SAR studies for derivatives with modified substituents?

  • Methodology :

  • Substituent Variation :
  • Replace allyloxy with methoxy or halogenated groups to assess steric/electronic effects .
  • Modify the tert-butylphenyl group to isopropyl or cyclohexyl for lipophilicity studies .
  • Biological Assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., kinase targets) .
  • Computational Modeling : Use DFT to predict binding affinities based on substituent electronic profiles.

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting)?

  • Methodology :

  • Deuterated Solvents : Eliminate solvent interference in 1H NMR .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals, especially in diastereomeric mixtures .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How to optimize reaction conditions for stereochemical control?

  • Methodology :

  • Chiral Catalysts : Employ L-proline or BINOL derivatives to induce enantioselectivity during cyclization.
  • Temperature Control : Lower temps (0–25°C) favor kinetic control, while reflux promotes thermodynamic products .

Contradictory Data Analysis

Q. Why do synthetic yields vary significantly across similar protocols?

  • Analysis :

  • Solvent Polarity : Polar solvents (e.g., ethanol) may stabilize intermediates, improving yields (e.g., 86% in 15l vs. 44% in 15a) .
  • Substituent Reactivity : Electron-withdrawing groups (e.g., -Br) slow cyclization, requiring extended reaction times .

Experimental Design Considerations

Q. How to evaluate thermal stability under varying pH conditions?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48 hours.
  • HPLC Monitoring : Track degradation products and calculate half-life using Arrhenius kinetics.

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